1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Overview
Description
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a heterocyclic compound that features both an indoline and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one typically involves the reaction of 5-bromoindoline with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 5-bromoindoline is reacted with morpholine in the presence of a palladium catalyst and a base such as triethylamine . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indoline moiety can be oxidized to indole or reduced to indoline derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Triethylamine: Commonly used as a base in substitution and coupling reactions.
Microwave Irradiation: Often employed to accelerate reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of indoline derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in cell signaling and regulation. The indoline moiety is known to exhibit biological activity, which may contribute to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoindolin-1-yl)ethanone: Similar structure but lacks the morpholine moiety.
3-Bromo-9-phenyl-9H-carbazole: Another brominated heterocyclic compound with different biological activity.
Uniqueness
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is unique due to the presence of both indoline and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-1-2-13-11(9-12)3-4-17(13)14(18)10-16-5-7-19-8-6-16/h1-2,9H,3-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNTULGTQPPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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